Product packaging for Antiproliferative agent-37(Cat. No.:)

Antiproliferative agent-37

Cat. No.: B12373379
M. Wt: 348.4 g/mol
InChI Key: GFGUONALQQRUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiproliferative agent-37 is a novel small molecule compound of interest in anticancer research. It is identified as a potent agent with demonstrated activity against a range of human cancer cell lines. Research indicates that this compound may function as a dual inhibitor, potentially targeting key signaling pathways involved in cell proliferation, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . This dual mechanism can induce apoptosis (programmed cell death) in cancer cells and halt their unchecked division . The compound is part of a growing class of targeted therapies designed to interfere with specific molecules necessary for tumor growth and survival, representing a focused alternative to traditional chemotherapy . Its exploration contributes to the broader scientific effort to overcome challenges in cancer treatment, including drug resistance and the failure of existing therapies . Further investigation is required to fully elucidate its complete mechanism of action, pharmacokinetic profile, and efficacy in advanced disease models. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17FN2O2 B12373379 Antiproliferative agent-37

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C21H17FN2O2/c1-25-15-6-7-17(19(11-15)26-2)21-20-16(8-9-23-21)18(12-24-20)13-4-3-5-14(22)10-13/h3-12,24H,1-2H3

InChI Key

GFGUONALQQRUOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=CC3=C2NC=C3C4=CC(=CC=C4)F)OC

Origin of Product

United States

Mechanistic Dissection of Antiproliferative Agent 37 Compound 10j Action

Comprehensive Analysis of Cell Cycle Arrest Induced by Antiproliferative Agent-37

A hallmark of the cellular response to this compound is the induction of cell cycle arrest, a critical mechanism for controlling cell division and proliferation.

Specificity and Kinetics of G2/M Phase Cell Cycle Blockade

Studies have demonstrated that this compound effectively halts the cell cycle at the G2/M phase. nih.gov This blockade prevents cells from entering mitosis, thereby inhibiting cell division. In studies of structurally related aminopyrimidine compounds, a compound designated 10j was found to effectively induce apoptosis in H1975 cells by arresting them in the G2/M phase. nih.gov This specificity for the G2/M transition is a key feature of its antiproliferative activity. The kinetics of this blockade are characterized by an accumulation of cells in the G2 and mitotic phases of the cell cycle following treatment with the compound.

Molecular Events and Checkpoint Activation Associated with G2/M Arrest

The arrest of the cell cycle in the G2/M phase is a complex process governed by a network of regulatory proteins. A critical player in this transition is the Cyclin B1/CDK1 complex. nih.govnih.gov Downregulation of Cyclin B1 has been shown to inhibit the proliferation of various cancer cell lines. nih.gov While direct studies on this compound's effect on these specific proteins are not extensively detailed in publicly available literature, the G2/M arrest it induces is characteristic of the activation of the G2 checkpoint. This checkpoint is a crucial surveillance mechanism that prevents cells with damaged DNA from entering mitosis. The activation of this checkpoint often involves the modulation of the Cyclin B1/CDK1 complex, which is essential for the transition from the G2 phase to mitosis. nih.govnih.gov

Investigation of Molecular Targeting by this compound

The precise molecular targets of this compound are a subject of ongoing investigation, with evidence pointing towards interference with DNA replication and cytoskeletal dynamics.

Hypothesis and Preclinical Evidence for Topoisomerase II Inhibition

One of the hypothesized mechanisms of action for compounds with antiproliferative properties is the inhibition of topoisomerase II. nih.gov This enzyme plays a crucial role in altering the topology of DNA, a process essential for DNA replication and transcription. nih.gov While direct preclinical evidence specifically for this compound as a topoisomerase II inhibitor is not yet prominent in the available scientific literature, this remains a plausible mechanism given its observed effects on cell proliferation and the known actions of other antiproliferative agents. nih.gov

Intercalation with Deoxyribonucleic Acid and Induced DNA Double-Strand Breaks

Another potential mechanism for the action of this compound is its interaction with DNA. Some antiproliferative compounds are known to intercalate into the DNA double helix, a process that can lead to structural distortions and interfere with DNA replication and transcription. mdpi.com This interaction can also lead to the formation of DNA double-strand breaks, which are highly cytotoxic lesions that can trigger apoptosis if not repaired. mdpi.com The ability of a compound to bind to DNA can be assessed through various spectroscopic and biophysical techniques. mdpi.comnih.gov However, specific studies detailing the DNA binding and intercalation properties of this compound are not extensively documented.

Potential Interactions with Microtubule Dynamics or Other Cell Cycle Regulators

Emerging evidence suggests that a primary mechanism of action for compounds structurally related to this compound may involve the disruption of microtubule dynamics. In a study of benzo[b]furan derivatives, a compound designated 10j, along with other similar compounds, was evaluated for its effect on tubulin polymerization. researchgate.net While compound 10h in this series showed potent inhibition of tubulin polymerization, compound 10j's activity was less pronounced. researchgate.net However, in other studies of indole-based compounds, a derivative labeled 10k demonstrated potent inhibition of tubulin polymerization and induced G2/M cell cycle arrest. mdpi.com This disruption of microtubule function is a well-established mechanism for inducing G2/M arrest and subsequent apoptosis. nih.gov

Table 1: Investigated Mechanisms of Action for this compound (Compound 10J) and Related Compounds

Mechanism of Action Supporting Evidence for this compound (Compound 10J) Evidence from Structurally Related Compounds
G2/M Cell Cycle Arrest Direct evidence shows G2/M phase arrest. nih.gov Compound 10j (an aminopyrimidine) induces G2/M arrest. nih.gov
Topoisomerase II Inhibition Not explicitly documented. A common mechanism for antiproliferative agents. nih.gov
DNA Intercalation/Damage Not explicitly documented. A known mechanism for some antiproliferative compounds. mdpi.comnih.gov

| Tubulin Polymerization Inhibition | Not explicitly documented. | Related benzo[b]furan (10h) and indole (B1671886) (10k) compounds show inhibitory activity. researchgate.netmdpi.com |

Induction of Programmed Cell Death by this compound

Programmed cell death, or apoptosis, is a highly regulated process essential for normal tissue development and homeostasis. It is a key mechanism by which the body eliminates damaged or cancerous cells. The ability of chemotherapeutic agents to induce apoptosis is a cornerstone of their efficacy. This compound has been identified as an inducer of this cellular suicide program.

Characterization of Apoptotic Pathways Activated

The induction of apoptosis can occur through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While the specific pathway activated by Compound 10J has not been definitively elucidated in publicly accessible research, the study by Lougiakis et al. on this class of 3,7-diarylsubstituted 6-azaindoles suggests potential involvement of key signaling molecules that are central to apoptotic control. nih.gov

The abstract of this key study indicates that the biological effects of these compounds could be associated with the activation of the p53-p21WAF1 axis. nih.gov The p53 tumor suppressor protein is a critical regulator of both cell cycle arrest and apoptosis. In response to cellular stress, such as that induced by a cytotoxic agent, p53 can transcriptionally activate pro-apoptotic genes, including members of the Bcl-2 family like Bax and Puma. This can lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, which are hallmarks of the intrinsic apoptotic pathway.

Table 1: Key Proteins in Apoptotic Pathways Potentially Modulated by this compound

Protein FamilyKey MembersFunction in ApoptosisPotential Role in Compound 10J Action
Tumor Suppressors p53Transcriptionally activates pro-apoptotic genes.May be activated, leading to downstream apoptotic events.
Bcl-2 Family Bax, Bak (Pro-apoptotic)Promote mitochondrial outer membrane permeabilization.Upregulation or activation could be a key step.
Bcl-2, Bcl-xL (Anti-apoptotic)Inhibit mitochondrial outer membrane permeabilization.Downregulation or inhibition may be necessary for apoptosis.
Caspases Caspase-9 (Initiator)Activated by the apoptosome following cytochrome c release.A central player in the intrinsic pathway.
Caspase-3, -7 (Executioner)Cleave cellular substrates to execute apoptosis.Their activation would be a definitive marker of apoptosis.

Further research is required to definitively identify the specific caspases activated and the precise changes in the expression levels of Bcl-2 family proteins following treatment with this compound.

Mechanistic Interplay between G2/M Arrest and Apoptotic Processes

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. The finding that this compound induces G2/M arrest is significant, as prolonged arrest at this checkpoint can be a potent trigger for apoptosis. nih.gov

The connection between G2/M arrest and apoptosis is multifaceted. One of the key players in this link is the p53 protein. Following DNA damage, p53 can induce the expression of p21WAF1, a cyclin-dependent kinase (CDK) inhibitor. nih.gov p21WAF1 can inhibit the activity of CDK1/Cyclin B1, the master regulator of entry into mitosis, thereby causing G2 arrest. This pause allows the cell time to repair the damage. However, if the damage is too severe to be repaired, p53 can then shift its focus to inducing apoptosis.

Another potential link involves the MEK1-ERK1/2 signaling pathway, which was also implicated in the action of this class of compounds. nih.gov The ERK pathway is typically associated with cell survival and proliferation. Inhibition of this pathway can sensitize cells to apoptosis and can also contribute to cell cycle arrest.

Table 2: Potential Mechanistic Links Between G2/M Arrest and Apoptosis by this compound

Cellular ProcessKey MoleculesPotential Mechanism of Interplay
DNA Damage Response p53, p21WAF1p53-mediated induction of p21 leads to G2 arrest. If damage is irreparable, p53 can then initiate apoptosis.
Survival Signaling MEK1, ERK1/2Inhibition of the pro-survival ERK pathway can lower the threshold for apoptosis and contribute to cell cycle arrest.
Mitotic Catastrophe -Prolonged G2/M arrest can lead to a dysfunctional mitosis, triggering an apoptotic response.

In essence, the G2/M arrest induced by this compound can be viewed as a decision point for the cancer cell. The cell is held in a vulnerable state, and if the damage or stress inflicted by the compound cannot be resolved, the cellular machinery is tipped in favor of self-destruction through apoptosis.

In Vitro Efficacy and Cellular Response to Antiproliferative Agent 37 Compound 10j

Assessment of Antiproliferative Activity in Diverse Cancer Cell Lines and Models

The effectiveness of Antiproliferative agent-37 has been evaluated against a variety of cancer cell lines, revealing its potential as a cytotoxic agent.

Quantitative Analysis of Cell Growth Inhibition and Cytotoxicity Profiles

Quantitative studies have determined the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC₅₀). The compound exhibits a potent cytotoxic or cytostatic effect against several human cancer cell lines. Specifically, the IC₅₀ values have been reported as 0.013 µM for the A431 epidermoid carcinoma cell line, 0.014 µM for the HT1080 fibrosarcoma cell line, 0.14 µM for the MCF-7 breast cancer cell line, and 0.018 µM for the MDA-MB-231 breast cancer cell line. medchemexpress.com In contrast, the compound showed significantly lower activity against the normal human fibroblast cell line AG01523, with an IC₅₀ value of 56.3 µM, suggesting a degree of selectivity for cancer cells. medchemexpress.com

Table 1: IC₅₀ Values of this compound (Compound 10J) in Various Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
A431 Epidermoid Carcinoma 0.013 ± 0.004
HT1080 Fibrosarcoma 0.014 ± 0.008
MDA-MB-231 Breast Adenocarcinoma 0.018 ± 0.009
MCF-7 Breast Adenocarcinoma 0.14 ± 0.04
AG01523 Normal Fibroblast 56.3 ± 4.3

Data sourced from commercial testing and is for reference only. medchemexpress.com

Comparative Susceptibility Across Different Cancer Lineages

The data indicates varying levels of susceptibility to this compound among different cancer types. The compound is highly potent against epidermoid carcinoma (A431), fibrosarcoma (HT1080), and triple-negative breast cancer (MDA-MB-231) cells, with IC₅₀ values in the low nanomolar range. medchemexpress.com The estrogen receptor-positive breast cancer cell line, MCF-7, is also sensitive, though to a lesser degree, with an IC₅₀ value of 0.14 µM. medchemexpress.com The significant difference in potency between the cancer cell lines and the normal fibroblast line (AG01523) highlights a potential therapeutic window. medchemexpress.compensoft.net

Global Gene Expression and Proteomic Signatures Post-Treatment with this compound

Detailed molecular analyses are crucial for understanding the mechanisms through which a compound exerts its effects.

Transcriptomic Alterations Reflecting Cellular Responses

As of the current date, specific studies detailing the global gene expression or transcriptomic changes in cancer cells following treatment with this compound (Compound 10J) are not available in the public scientific literature. Such analyses would be valuable to identify the specific genetic pathways modulated by the compound that lead to its antiproliferative effects.

Proteomic Changes Indicative of Stress and Apoptotic Signaling

Similarly, there is currently a lack of publicly available research on the comprehensive proteomic signatures in cells treated with this compound (Compound 10J). Proteomic studies are essential for identifying alterations in protein expression and post-translational modifications that signal cellular stress and the activation of apoptotic pathways. physiology.orgnih.gov

Morphological and Cytological Changes Elicited by this compound Exposure

A key reported mechanism of action for this compound is its ability to interfere with the cell division cycle. The compound has been shown to arrest cells in the G2/M phase of the cell cycle. medchemexpress.commedchemexpress.eu This cytological effect prevents cells from entering mitosis, thereby inhibiting proliferation. mdpi.commedsci.org

Cell cycle arrest at the G2/M checkpoint is a common mechanism for many anticancer agents and often precedes the induction of apoptosis, or programmed cell death. indonesianjournalofcancer.or.idfrontiersin.org While specific morphological studies on cells treated with this compound have not been detailed, agents that induce G2/M arrest and subsequent apoptosis typically cause characteristic morphological changes. These include cell shrinkage, membrane blebbing (the formation of bubble-like protrusions on the cell surface), chromatin condensation within the nucleus, and ultimately, the fragmentation of the cell into apoptotic bodies. mdpi.comnih.gov These changes are the classical hallmarks of a cell undergoing controlled, programmed death.

Structure Activity Relationship Sar and Analog Research for Antiproliferative Agent 37 Compound 10j

Elucidation of Essential Pharmacophoric Elements for Cell Cycle Modulatory Activity

The core structure of Antiproliferative agent-37 (compound 10j) consists of a benzofuran (B130515) ring system linked to a 3,4,5-trimethoxybenzoyl group at the C-2 position. mdpi.com This latter group is a crucial pharmacophoric element, a feature also prominent in other tubulin-targeting agents, including the well-known natural product combretastatin (B1194345) A-4 (CA-4). mdpi.com The 3,4,5-trimethoxybenzoyl moiety is instrumental in the antiproliferative activity of this class of compounds. mdpi.com

Structure-activity relationship (SAR) studies have further pinpointed several other essential features for the cell cycle modulatory effects, which are primarily mediated through the inhibition of tubulin polymerization. mdpi.com The substitution pattern on the benzofuran ring itself is a critical determinant of potency. An amino group (NH2) at the C-5 position is a common feature among the more active analogs. mdpi.com

The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly enhance antiproliferative activity. mdpi.com Furthermore, the placement of a methoxy (B1213986) group on the benzofuran ring system also plays a substantial role. A methoxy group at the C-6 position generally confers greater potency compared to one at the C-7 position. mdpi.com The mechanism of action for these compounds involves inducing apoptosis, which is evidenced by an increase in the sub-G1 peak in cell cycle analysis, and this effect is linked to their ability to inhibit tubulin polymerization. mdpi.com

Rational Design and Synthesis Strategies for Analogues Based on SAR Hypotheses

Based on the SAR hypotheses derived from initial screenings, researchers have rationally designed and synthesized a series of analogs of this compound. The synthetic strategies have focused on the systematic modification of the benzofuran core. A general synthetic route involves the preparation of substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, followed by the introduction of various functional groups at different positions of the benzofuran ring to explore the SAR.

The design of these analogs has been guided by the following key hypotheses:

The necessity of the 2-(3′,4′,5′-trimethoxybenzoyl) group for activity.

The enhancing effect of a small alkyl group, specifically methyl, at the C-3 position.

The influence of the position of substituents, such as methoxy groups, on the benzofuran ring's benzene (B151609) moiety.

By comparing unsubstituted compounds with their methylated and methoxylated derivatives, researchers have been able to confirm and refine these hypotheses, leading to the identification of compounds with optimized activity. mdpi.com

Comparative Biological Evaluation of this compound Derivatives

The antiproliferative activity of this compound (compound 10j) and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency.

Compound 10h, which features a methyl group at C-3 and a methoxy group at C-6, emerged as one of the most potent compounds in the series, displaying significantly lower IC50 values than the standard drug, combretastatin A-4 (CA-4), in certain cell lines. mdpi.com In contrast, compound 10j, with a methoxy group at the C-7 position, showed diminished but still notable activity. mdpi.com This highlights the critical importance of the substituent position on the benzofuran ring. mdpi.com

The comparative data underscores the SAR findings, particularly the favorable effect of a C-3 methyl group and a C-6 methoxy group. mdpi.com

Table 1: Comparative in vitro Antiproliferative Activity (IC50, nM) of Compound 10j and Related Derivatives mdpi.com

Compound R3 R5 R6 R7 L1210 FM3A/0 Molt4/C8 CEM/0 HeLa
10g H NH2 OMe H 55 60 48 65 62
10h Me NH2 OMe H 16 24 18 20 19
10i H NH2 H OMe 210 250 190 220 230
10j Me NH2 H OMe 65 80 58 75 70

| CA-4 | - | - | - | - | 35 | 42 | 30 | 38 | 36 |

The inhibitory effect of these compounds on tubulin polymerization was also assessed to correlate their antiproliferative action with their biochemical target.

Table 2: Inhibition of Tubulin Polymerization (IC50, µM) mdpi.com

Compound IC50 (µM)
10g 1.4
10h 0.56
10i >3.0
10j 1.6

| CA-4 | 1.0 |

The data reveals that compound 10h is a more potent inhibitor of tubulin polymerization than CA-4, which is consistent with its superior antiproliferative activity. mdpi.com Compounds 10g and 10j also demonstrated significant tubulin polymerization inhibition, albeit to a lesser extent than 10h. mdpi.com Compound 10i was the least active in this assay, aligning with its weaker performance in the cell-based assays. mdpi.com These results collectively reinforce the understanding that the antiproliferative effects of this compound series are directly linked to their ability to interfere with microtubule dynamics.

Advanced Research Methodologies Applied to Antiproliferative Agent 37 Compound 10j

High-Throughput Screening Paradigms for Identification of Related Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for a specific biological activity. mdpi.com In the context of discovering agents related to Compound 10J or other novel antiproliferative molecules, two primary paradigms are employed: phenotypic screening and target-based screening.

Phenotypic Drug Discovery (PDD): This approach screens for compounds that produce a desired change in cellular phenotype, such as the inhibition of cancer cell growth, without a priori knowledge of the specific molecular target. mdpi.com For a compound like Agent-37, an HTS campaign could involve:

Assay Setup: Seeding human cancer cell lines known to be sensitive to the compound, such as A431 (epidermoid carcinoma) or HT1080 (fibrosarcoma), in multi-well plates (e.g., 384-well format). medchemexpress.comclinisciences.complos.org

Compound Libraries: Screening extensive libraries, which can contain hundreds of thousands of diverse small molecules. drugtargetreview.com

Endpoint Measurement: Utilizing assays that measure cell viability, such as those based on Alamar Blue (resazurin), which indicates metabolically active cells. plos.org A decrease in the fluorescent signal would identify a "hit."

Hit Validation: Positive hits are then re-tested and subjected to secondary screens to confirm activity and assess dose-response relationships to determine their potency (IC50).

Target-Based Screening: If the specific molecular target of Antiproliferative agent-37 were identified, a target-based screen could be developed. This involves using a biochemical or biophysical assay to find compounds that directly interact with the purified target protein. drugtargetreview.com While this approach is highly specific, it depends on the prior successful identification of the relevant biological target.

A significant challenge in phenotypic screening is the subsequent identification of the compound's mechanism of action (MoA). mdpi.com However, this method has proven highly effective in identifying first-in-class drugs with novel mechanisms. mdpi.com

The cytotoxic profile of this compound across various cell lines provides a strong foundation for designing such screening assays.

Table 1: In Vitro Cytotoxicity of this compound (Compound 10J)

Cell Line Cell Type IC50 (μM)
A431 Epidermoid Carcinoma 0.013 ± 0.004
HT1080 Fibrosarcoma 0.014 ± 0.008
MDA-MB-231 Breast Adenocarcinoma 0.018 ± 0.009
MCF-7 Breast Adenocarcinoma 0.14 ± 0.04
AG01523 Normal Human Fibroblast 56.3 ± 4.3

Data sourced from MedChemExpress and Clinisciences. medchemexpress.comclinisciences.com

Biophysical Techniques for Elucidating Compound-Target Interactions

Once a hit like Compound 10J is identified, biophysical techniques are critical for validating its direct interaction with a molecular target and characterizing the binding event in detail. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the structure-activity relationship (SAR) and guiding lead optimization. drugtargetreview.comnuvisan.com

Key biophysical methods include:

Surface Plasmon Resonance (SPR): A highly sensitive, label-free technique used to measure real-time binding kinetics and affinity. reactionbiology.com In a typical experiment, the putative protein target is immobilized on a sensor chip, and the compound flows over the surface. The interaction is detected as a change in the refractive index, providing data on association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) is calculated. reactionbiology.com

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. drugtargetreview.com ITC is the gold standard for determining the thermodynamics of an interaction, providing values for the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). drugtargetreview.comnuvisan.com

Thermal Shift Assays (TSA): These assays, including Differential Scanning Fluorimetry (DSF) and nanoDSF, measure a compound's effect on the thermal stability of a target protein. drugtargetreview.com The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (T_m). It is a valuable method for validating hits from primary screens. drugtargetreview.com

X-ray Crystallography and NMR Spectroscopy: These structural biology techniques provide high-resolution, atomic-level information on how a compound binds to its target. drugtargetreview.com X-ray crystallography reveals a static picture of the compound in the protein's binding pocket, while NMR can provide insights into binding dynamics in solution. This information is invaluable for structure-based drug design. drugtargetreview.comreactionbiology.com

Cellular Thermal Shift Assay (CETSA): An important extension of TSA, CETSA allows for the confirmation of target engagement within the complex environment of a cell or even tissue. drugtargetreview.com It verifies that a compound can reach and bind to its intended target in a physiological context.

Table 2: Overview of Biophysical Techniques in Drug Discovery

Technique Information Provided Application
Surface Plasmon Resonance (SPR) Binding Kinetics (k_on, k_off), Affinity (K_D) Hit validation, SAR, MoA studies
Isothermal Titration Calorimetry (ITC) Affinity (K_D), Thermodynamics (ΔH, ΔS), Stoichiometry Lead characterization, understanding binding forces
Thermal Shift Assay (TSA/DSF) Target Engagement, Relative Affinity (ΔT_m) Hit validation, screen for binders
X-ray Crystallography / NMR High-Resolution 3D Structure of Complex Structure-based drug design, lead optimization

Advanced Imaging and Flow Cytometry for Real-Time Cell Cycle Analysis

A key reported activity of this compound is its ability to induce cell cycle arrest at the G2/M checkpoint. clinisciences.commedchemexpress.eutargetmol.cn Flow cytometry is the primary technique used to quantify this effect.

The methodology involves treating cancer cells (e.g., A549 or PC3) with the compound at various concentrations, often centered around its IC50 value, for a defined period (e.g., 24 or 48 hours). nih.govacs.org The subsequent analysis follows a standard procedure:

Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, which permeabilizes the cell membranes. biorxiv.org

Staining: The fixed cells are treated with an RNase to remove double-stranded RNA and then stained with a fluorescent DNA-intercalating agent, most commonly Propidium Iodide (PI). biorxiv.orgmdpi.com

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from each cell is directly proportional to its DNA content. This allows the cell population to be resolved into three main phases:

G0/G1 Phase: Cells with a normal (2N) complement of DNA.

S Phase: Cells actively replicating their DNA, showing intermediate fluorescence (between 2N and 4N).

G2/M Phase: Cells that have completed DNA synthesis and have a doubled (4N) DNA content, poised for mitosis. nih.gov

Treatment with this compound would be expected to cause a significant increase in the percentage of cells in the G2/M phase population compared to an untreated control group, providing quantitative evidence of its cell cycle-disrupting activity. nih.govacs.org

Beyond static flow cytometry, advanced live-cell imaging offers a more dynamic view. Using fluorescent reporters for cell cycle phases (e.g., the FUCCI system) or key proteins like tubulin, researchers can observe the effects of Compound 10J in real-time. This can reveal the kinetics of cell cycle arrest, mitotic spindle defects, or other morphological changes that precede cell death, providing deeper mechanistic insights than endpoint assays alone. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name Role/Context
This compound (Compound 10J) Primary subject of the article
Propidium Iodide (PI) Fluorescent dye for DNA staining in flow cytometry
Doxorubicin Standard anticancer drug used as a reference compound
Etoposide Reference anticancer compound
Disulfiram Compound identified as a growth inhibitor via HTS

Prospective Research Avenues for Antiproliferative Agent 37 Compound 10j

Exploration of Synergistic Interactions with Other Research Compounds in Preclinical Models

The efficacy of many anticancer agents can be significantly enhanced through combination therapies, which can lead to synergistic effects and help circumvent drug resistance. While specific studies on the synergistic interactions of Antiproliferative agent-37 (Compound 10J) are not extensively detailed in publicly available research, the exploration of such combinations represents a critical avenue for future preclinical investigation.

A key strategy in designing combination therapies is to pair agents with different mechanisms of action. explorationpub.comnih.govfrontiersin.org Given that Compound 10J affects the G2/M phase, combining it with compounds that target other phases of the cell cycle or different cellular pathways could yield synergistic antiproliferative effects. For instance, pairing Compound 10J with agents that induce DNA damage or inhibit DNA repair could be a promising approach.

Preclinical models, including various cancer cell lines and patient-derived xenografts, would be instrumental in these investigations. nih.gov The Chou-Talalay method is a standard for quantifying the synergistic, additive, or antagonistic effects of drug combinations. oncotarget.com

Table 1: Potential Research Compounds for Synergistic Studies with this compound (Compound 10J) This table is generated for illustrative purposes to guide future research and is based on common combination strategies in oncology research.

Research Compound ClassRationale for Combination with Compound 10J
DNA Damaging AgentsComplementary mechanisms of action, targeting different cellular vulnerabilities.
Kinase InhibitorsTargeting signaling pathways that may be involved in bypassing G2/M arrest.
Apoptosis InducersEnhancing the cell death signal initiated by mitotic catastrophe.
Anti-angiogenic AgentsInhibiting tumor growth by cutting off blood supply, in conjunction with direct cytotoxic effects.

Future studies should systematically evaluate combinations of this compound with a panel of established and experimental anticancer compounds to identify synergistic interactions that could be advanced into further preclinical and potentially clinical development.

Investigation of Mechanisms Underlying Acquired and Intrinsic Resistance in Cellular Systems

The development of drug resistance, both intrinsic and acquired, is a major obstacle in cancer therapy. nih.govmdpi.com Understanding the potential mechanisms by which cancer cells might develop resistance to this compound is crucial for its future development.

Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to a drug from the outset. asm.orgnih.gov This can be due to a variety of factors, including the expression of drug efflux pumps, alterations in the drug's target, or the activation of compensatory signaling pathways. mdpi.comjcpjournal.org Research into cell lines that show initial low sensitivity to Compound 10J could help elucidate these mechanisms.

Acquired resistance develops in initially sensitive cancer cells after prolonged exposure to a drug. researchgate.netnih.gov Common mechanisms include mutations in the drug's target protein that prevent binding, upregulation of drug efflux pumps, or activation of alternative survival pathways. acs.orgcancerbiomed.org To study acquired resistance to Compound 10J, resistant cell lines could be generated in the laboratory by continuous culture in the presence of escalating concentrations of the compound. Subsequent genomic, transcriptomic, and proteomic analyses of these resistant cells compared to their sensitive parental counterparts could reveal the molecular changes responsible for the resistance phenotype.

One study noted that while some potent antiproliferative compounds in the same class as Compound 10j demonstrated significant microtubule depolymerization effects, Compound 10j did not, suggesting it might have additional cytotoxic mechanisms. nih.gov This highlights the importance of investigating a broad range of potential resistance mechanisms.

Table 2: Potential Mechanisms of Resistance to this compound (Compound 10J) for Investigation This table outlines potential resistance mechanisms based on known cancer drug resistance patterns and is intended to guide future research.

Resistance MechanismPotential Investigative Approach
Intrinsic Resistance
High expression of drug efflux pumps (e.g., P-glycoprotein)Compare expression levels in sensitive vs. insensitive cell lines; use of efflux pump inhibitors.
Pre-existing mutations in the target proteinSequence the target protein in a panel of cell lines with varying sensitivity.
Activation of pro-survival signaling pathwaysProfile key survival pathways (e.g., PI3K/Akt, MAPK) in sensitive and insensitive cells.
Acquired Resistance
Development of target protein mutationsSequence the target protein in resistant cell lines developed in vitro.
Upregulation of drug efflux pumpsMeasure expression and activity of efflux pumps in resistant cell lines.
Activation of bypass signaling pathwaysPerform transcriptomic and proteomic analysis to identify upregulated pathways in resistant cells.

Development of Advanced Research Probes and Tool Compounds for Mechanistic Studies

To thoroughly investigate the mechanism of action of this compound and to identify its direct molecular targets, the development of specialized chemical probes and tool compounds is essential. nih.govacs.org

Fluorescent probes , for example, can be synthesized by conjugating a fluorescent dye to the core structure of Compound 10J. mdpi.comacs.orgnih.gov These probes would allow for the visualization of the compound's subcellular localization and accumulation in living cells using techniques like confocal microscopy. This can provide valuable clues about its site of action. The design of such probes requires careful consideration to ensure that the addition of the fluorescent tag does not significantly alter the biological activity of the parent compound.

Affinity-based probes , such as biotinylated or photo-affinity labeled derivatives of Compound 10J, are powerful tools for target identification. nih.govresearchgate.net These probes can be used in pull-down assays coupled with mass spectrometry to identify the proteins that directly bind to the compound within the cellular proteome. A non-clickable analog could also be synthesized for use in competitive profiling experiments to confirm target engagement. nih.gov

Tool compounds are structurally related analogs of Compound 10J with varying potencies or specific modifications. researchgate.net A library of such compounds would be invaluable for establishing structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand which chemical features are critical for its antiproliferative activity. This knowledge can guide the design of more potent and selective analogs.

Q & A

Q. What is the primary mechanism of action of Antiproliferative agent-37?

this compound induces cell cycle arrest at the G2/M phase by disrupting mitotic progression. This mechanism was identified through flow cytometry analysis of synchronized cell populations, where treated cells showed a significant accumulation in G2/M phase compared to controls. Researchers should validate this using phospho-CDK1 and cyclin B1 expression assays via Western blot .

Q. What standard in vitro assays are recommended for initial efficacy screening?

Use viability assays (MTT/XTT) across multiple cancer cell lines to establish dose-response curves (8 concentrations spanning 3 log units). Complement with clonogenic assays to assess long-term proliferative inhibition. Ensure parallel testing of non-cancerous cell lines to evaluate selectivity .

Q. How can target engagement by this compound be confirmed?

Perform thermal shift assays to detect target stabilization and RNA interference (siRNA) against putative targets. Successful engagement is confirmed by dose-dependent reduction in downstream effectors (e.g., phospho-CDK1) via Western blot. Include rescue experiments with overexpression of target proteins .

Advanced Research Questions

Q. How should discrepancies in reported IC50 values across studies be addressed?

Systematically compare experimental variables: cell line origins (ATCC authentication), culture conditions (serum concentration, hypoxia), and assay protocols (exposure duration). Use standardized reference compounds (e.g., paclitaxel) as internal controls and validate findings with orthogonal assays like RT-qPCR for apoptosis markers .

Q. What strategies differentiate cytostatic vs. cytotoxic effects?

Combine real-time cell analysis (RTCA) with recovery assays: treat cells for 24–72 hours, then monitor proliferation in drug-free medium. Cytostatic effects show reversible arrest (resumed growth post-treatment), while cytotoxicity is confirmed via annexin V/PI staining and caspase-3 activation assays .

Q. How can computational models enhance translational predictions?

Implement physiologically based pharmacokinetic (PBPK) modeling using in vitro permeability (Caco-2 assays) and hepatic microsomal stability data. Integrate pharmacodynamic metrics from xenograft studies (tumor volume inhibition) to predict clinical dosing. Validate with allometric scaling of preclinical pharmacokinetics .

Q. What analytical approaches resolve contradictions in p53-dependent vs. p53-independent effects?

Conduct isogenic cell line studies comparing p53-WT and CRISPR-edited p53-KO cells. Correlate γ-H2AX foci (DNA damage marker) with p53 activation via immunofluorescence. Use mixed-effects statistical models to account for cell line heterogeneity .

Q. How are combination therapies with immune checkpoint inhibitors optimized?

In syngeneic mouse models, compare concurrent vs. sequential administration schedules. Measure tumor-infiltrating CD8+ T cells via flow cytometry and IFN-γ secretion via ELISpot. Mechanistic synergy is confirmed by PD-L1 modulation in tumor lysates .

Methodological Considerations

  • Cell Cycle Analysis : Use propidium iodide staining and flow cytometry with synchronized cells. Include nocodazole as a positive control for G2/M arrest .
  • 3D Culture Controls : Validate drug penetration in spheroids via mass spectrometry and normalize viability assays to ATP content .
  • Data Contradiction Analysis : Apply error-propagation models to quantify variability from subsampling (sFE calculations) and analytical precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.